4-(Methylamino)butan-2-one hydrochloride
Overview
Description
4-(Methylamino)butan-2-one hydrochloride is a chemical compound with the molecular formula C5H12ClNO It is a hydrochloride salt form of 4-(Methylamino)butan-2-one, which is a ketone with a methylamino group attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)butan-2-one hydrochloride typically involves the reaction of 4-chlorobutan-2-one with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobutan-2-one and methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Product Formation: The reaction yields 4-(Methylamino)butan-2-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4-(Methylamino)butan-2-ol.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(Methylamino)butan-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
4-(Methylamino)butan-2-one hydrochloride can be compared with other similar compounds, such as:
4-(Methylamino)butan-2-ol: This compound is the reduced form of this compound and has different chemical properties and reactivity.
4-(Methylamino)butanoic acid: The oxidized form of the compound, which has distinct applications and biological activity.
4-(Methylamino)butan-2-one: The free base form of the compound, which differs in solubility and stability compared to the hydrochloride salt.
Properties
IUPAC Name |
4-(methylamino)butan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)3-4-6-2;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVLSZATCUEEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26387-62-2 | |
Record name | 2-Butanone, 4-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26387-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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